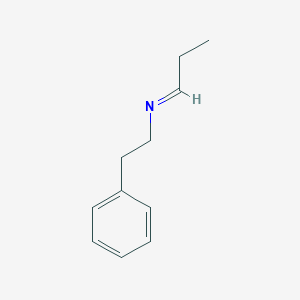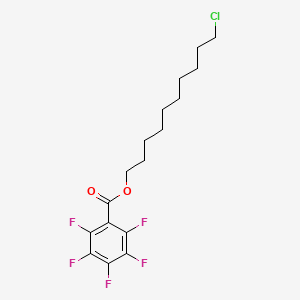
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate typically involves the reaction of 10-chlorodecanol with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out under nucleophilic substitution conditions, where the hydroxyl group of 10-chlorodecanol reacts with the acyl chloride group of 2,3,4,5,6-pentafluorobenzoyl chloride to form the ester linkage . The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
化学反应分析
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorodecyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 10-chlorodecanol and 2,3,4,5,6-pentafluorobenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the chlorodecyl group can be oxidized to a carboxylic acid or reduced to a decyl group.
科学研究应用
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties, such as coatings, adhesives, and polymers.
作用机制
The mechanism of action of 10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate involves its interaction with various molecular targets and pathways. The pentafluorobenzoate moiety can engage in non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
相似化合物的比较
10-Chlorodecyl 2,3,4,5,6-pentafluorobenzoate can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorobenzoic acid: This compound lacks the chlorodecyl group and is primarily used as a precursor in the synthesis of other fluorinated compounds.
2,3,4,5-Tetrafluorobenzoic acid: Similar to pentafluorobenzoic acid but with one less fluorine atom, affecting its reactivity and interactions.
10-Chlorodecyl benzoate: This compound lacks the fluorine atoms, resulting in different chemical and physical properties compared to this compound.
属性
CAS 编号 |
253317-41-8 |
|---|---|
分子式 |
C17H20ClF5O2 |
分子量 |
386.8 g/mol |
IUPAC 名称 |
10-chlorodecyl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C17H20ClF5O2/c18-9-7-5-3-1-2-4-6-8-10-25-17(24)11-12(19)14(21)16(23)15(22)13(11)20/h1-10H2 |
InChI 键 |
ZKMAZQLQJOWAHS-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCl)CCCCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


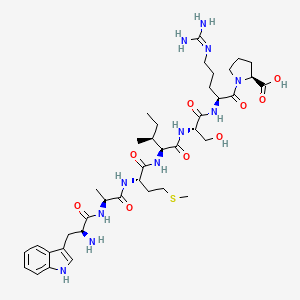
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)
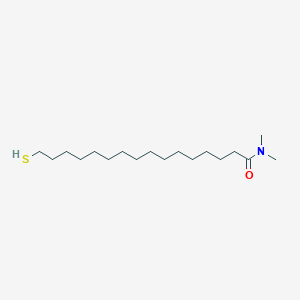
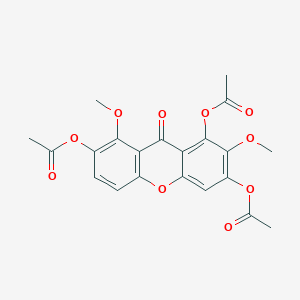
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
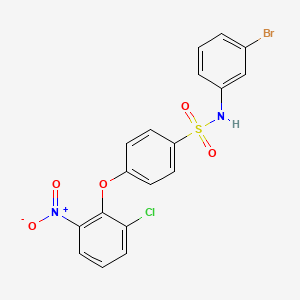
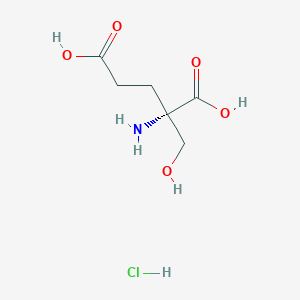
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
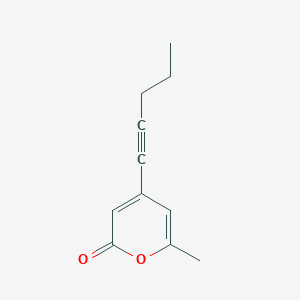
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
